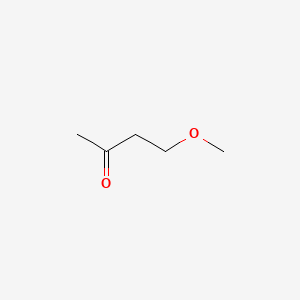

2-Butanone, 4-methoxy-

説明

Contextualization within Ketone Chemistry and Methoxy-Substituted Alkanones

2-Butanone (B6335102), 4-methoxy-, with the chemical formula C₅H₁₀O₂, belongs to the vast family of organic compounds known as ketones, which are characterized by a carbonyl group (C=O) bonded to two other carbon atoms. ontosight.ai Specifically, it is a methoxy-substituted alkanone, meaning it possesses a methoxy (B1213986) group (-OCH₃) attached to the alkyl chain of the butanone structure. This methoxy group, located at the fourth carbon atom, significantly influences the compound's chemical and physical properties compared to its unsubstituted counterpart, 2-butanone (also known as methyl ethyl ketone or MEK). The presence of the ether linkage introduces polarity and increases the boiling point relative to simpler ketones.

Significance in Organic Synthesis and Industrial Chemistry as an Intermediate

2-Butanone, 4-methoxy- serves as a crucial intermediate in both organic synthesis and industrial chemistry. ontosight.ai Its bifunctional nature, containing both a ketone and an ether group, allows for a variety of chemical transformations. The ketone group can undergo reactions such as reduction to an alcohol or oxidation to a carboxylic acid, while the methoxy group can be involved in substitution reactions.

In industrial settings, it is utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents. ontosight.ai Its role as a building block allows for the construction of more complex molecular architectures necessary for these applications. For instance, it can be a precursor in the synthesis of various heterocyclic compounds and other functionalized molecules.

Table 1: Physicochemical Properties of 2-Butanone, 4-methoxy-

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 140-150°C |

| Density | ~0.92 g/cm³ at 20°C |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol (B145695) and acetone (B3395972). |

This table is interactive. Click on the headers to sort.

Distinctions from Related Butanone Derivatives in Research Literature

To fully appreciate the unique characteristics of 2-Butanone, 4-methoxy-, it is essential to distinguish it from structurally similar butanone derivatives that are also prominent in research literature.

4-(4-Methoxyphenyl)-2-butanone (B1665111): Often referred to as anisylacetone, this compound features a methoxy group attached to a phenyl ring, which is then connected to the butanone chain. koreascience.kr This aromatic ring significantly alters its properties, leading to applications in the fragrance and flavor industry due to its sweet, floral scent. koreascience.krjuit.ac.in It is also used as an intermediate in pharmaceutical development. juit.ac.in Unlike the aliphatic 2-Butanone, 4-methoxy-, the aromatic nature of 4-(4-Methoxyphenyl)-2-butanone imparts different reactivity and biological activity profiles.

4-Hydroxy-2-butanone (B42824): This derivative possesses a hydroxyl (-OH) group instead of a methoxy group at the fourth position. bohrium.com The hydroxyl group's ability to participate in hydrogen bonding makes it highly polar and miscible with water. bohrium.com It is a significant building block in the synthesis of various pharmaceuticals, including selective D3 receptor antagonists and other complex molecules like mevalonic acid lactone. dokumen.pubsmolecule.com The primary difference lies in the reactivity of the hydroxyl group versus the methoxy group; for example, the hydroxyl group can be more readily oxidized or involved in esterification reactions.

Table 2: Comparison of 2-Butanone, 4-methoxy- and its Derivatives

| Compound | Molecular Formula | Key Structural Difference | Primary Research Applications |

|---|---|---|---|

| 2-Butanone, 4-methoxy- | C₅H₁₀O₂ | Aliphatic methoxy group | Intermediate in pharmaceuticals, agrochemicals, and flavorings. ontosight.ai |

| 4-(4-Methoxyphenyl)-2-butanone | C₁₁H₁₄O₂ | Aromatic methoxy group (anisole) | Fragrance and flavor industry, pharmaceutical intermediate. koreascience.krjuit.ac.in |

| 4-Hydroxy-2-butanone | C₄H₈O₂ | Hydroxyl group | Pharmaceutical synthesis, organic building block. dokumen.pubsmolecule.com |

This table is interactive. Click on the headers to sort.

Overview of Research Trajectories and Gaps in Current Knowledge

Current research on 2-Butanone, 4-methoxy- and its derivatives is multifaceted. Studies have indicated potential biological activities, including cytotoxic effects against certain cancer cell lines and antimicrobial properties. For instance, a reported IC50 value of 0.63 μg/mL against P-388 cells suggests a potential for therapeutic applications in oncology. Preliminary screenings have also shown its ability to inhibit the growth of some bacterial strains.

Despite these promising findings, significant gaps in the current knowledge base exist. Key areas that require further investigation include:

In-depth Mechanistic Studies: The precise mechanisms by which 2-Butanone, 4-methoxy- exerts its cytotoxic and antimicrobial effects are not yet fully understood. It is hypothesized that the methoxy group enhances its lipophilicity, allowing for better interaction with cellular membranes, but detailed molecular targets remain to be identified.

In Vivo Studies: Much of the existing biological data is from in vitro studies. There is a need for comprehensive in vivo toxicological and efficacy studies to validate its potential therapeutic applications.

Enantioselective Synthesis: For chiral derivatives like (R)-3-Methyl-4-methoxybutan-2-one, developing scalable and efficient enantioselective synthesis methods is a current challenge, with existing methods often resulting in low optical purity.

Expanded Reactivity and Application Studies: While its role as an intermediate is acknowledged, further research into its specific reactivity patterns and the development of novel synthetic methodologies utilizing this compound could broaden its applications.

Future research is likely to focus on addressing these knowledge gaps, with an emphasis on elucidating its biological mechanisms, exploring its full synthetic potential, and developing more efficient and selective production methods.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWOJIIXBYNGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220045 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-85-5 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6975-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Butanone, 4 Methoxy

Established Synthetic Pathways

While several routes can be conceptualized for the synthesis of 2-Butanone (B6335102), 4-methoxy-, the examination of established chemical principles and literature reveals that some proposed pathways are more theoretically sound and documented than others.

Reaction of 2-Butanone with Methanol (B129727) in the Presence of Acid Catalysts

The direct reaction of 2-butanone with methanol under acidic conditions is a classic example of acetal (B89532) formation. In this reaction, the carbonyl group of the ketone is the reactive site. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. This initially forms a hemiacetal, which, under acidic conditions, can react with a second molecule of methanol to form a full acetal (or ketal). This reaction, however, protects the ketone functionality and does not result in the methoxylation of the 4-position of the butanone chain.

A more plausible and established method for the synthesis of 4-methoxy-2-butanone is the Michael addition (or conjugate addition) of methanol to methyl vinyl ketone (MVK), also known as 3-buten-2-one. In this reaction, a nucleophile (methanol) adds to a β-carbon of an α,β-unsaturated carbonyl compound. The reaction can be catalyzed by either an acid or a base.

Under acidic catalysis, the carbonyl oxygen of MVK is protonated, which enhances the electrophilicity of the β-carbon, facilitating the attack by the weakly nucleophilic methanol. The resulting enol intermediate then tautomerizes to the more stable keto form, yielding 4-methoxy-2-butanone.

Table 1: Reaction Parameters for Acid-Catalyzed Michael Addition of Methanol to Methyl Vinyl Ketone

| Parameter | Condition |

| Reactants | Methyl vinyl ketone, Methanol |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) |

| Solvent | Methanol (serves as reactant and solvent) |

| Temperature | Typically room temperature to mild heating |

| Product | 2-Butanone, 4-methoxy- |

Preparation from 4,4-Dimethoxy-2-butanone (B155242)

4,4-Dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, is a commercially available compound. Its synthesis typically involves the Claisen ester condensation of acetone (B3395972) and methyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860) to form the sodium enolate of butenone. This intermediate is then reacted with methanol under acidic conditions (e.g., sulfuric acid) to yield 4,4-dimethoxy-2-butanone chemsynthesis.comlibretexts.org.

While 4,4-dimethoxy-2-butanone is structurally related to 4-methoxy-2-butanone, a direct, high-yielding conversion of the former to the latter is not a commonly cited synthetic route. Such a conversion would require the selective removal of one methoxy (B1213986) group, which could be challenging without affecting other parts of the molecule. Instead, 4,4-dimethoxy-2-butanone is more frequently utilized as a precursor for other molecules. For instance, it can undergo reduction to form (R)-4,4-dimethoxy-2-butanol, which is a key step in the preparation of certain diols elsevierpure.com.

Alternative Synthetic Routes from Precursors (e.g., 1-butanol (B46404) and acetic anhydride)

The proposed synthesis of 2-Butanone, 4-methoxy- from 1-butanol and acetic anhydride (B1165640) is not a chemically feasible or documented pathway. The reaction between an alcohol like 1-butanol and an anhydride such as acetic anhydride would lead to the formation of an ester (butyl acetate) and a carboxylic acid (acetic acid), not a methoxy ketone. There is no clear mechanistic pathway by which these reactants would combine to form the carbon skeleton and functional groups of 4-methoxy-2-butanone.

Advanced Synthetic Strategies

Modern synthetic chemistry often focuses on developing more efficient, scalable, and sustainable methods. For the synthesis of compounds like 2-Butanone, 4-methoxy-, and its analogues, advanced strategies such as continuous flow synthesis are being explored.

Continuous Flow Synthesis Approaches for 4-Aryl-2-butanones (as a class that includes 2-Butanone, 4-methoxy-)

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. This technology has been successfully applied to the synthesis of 4-aryl-2-butanones, a class of compounds that are structurally analogous to 2-Butanone, 4-methoxy- where the methoxy group is replaced by an aryl group.

A common two-step continuous flow strategy for 4-aryl-2-butanones involves:

The synthesis of a 4-aryl-3-buten-2-one intermediate.

The subsequent selective hydrogenation of the carbon-carbon double bond to yield the desired 4-aryl-2-butanone.

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base nih.govnih.gov. This reaction is a key strategy for the synthesis of the 4-aryl-3-buten-2-one intermediates in the continuous flow production of 4-aryl-2-butanones nih.govnih.gov.

The general mechanism of the Mizoroki-Heck reaction involves a catalytic cycle with a palladium(0) species:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X).

Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the Aryl-Palladium bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.

Reductive Elimination: The palladium-hydride species reductively eliminates HX (which is neutralized by the base), regenerating the palladium(0) catalyst.

In a continuous flow setup, the reactants (aryl halide, alkene, base, and palladium catalyst) are pumped through a heated reactor coil. The short residence time at elevated temperatures allows for rapid and efficient reaction. The resulting 4-aryl-3-buten-2-one can then be directly channeled into a second flow reactor for hydrogenation to the final 4-aryl-2-butanone product.

Table 2: Representative Conditions for a Continuous Flow Mizoroki-Heck Reaction

| Parameter | Condition |

| Aryl Halide | e.g., 4-bromoanisole |

| Alkene | e.g., Methyl vinyl ketone |

| Catalyst | Palladium(II) acetate |

| Ligand | Triphenylphosphine (B44618) |

| Base | Triethylamine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reactor | Heated capillary tube reactor |

| Temperature | 120-160 °C |

| Residence Time | 1-10 minutes |

This continuous flow approach, utilizing the Mizoroki-Heck reaction, provides a scalable and efficient method for the synthesis of 4-aryl-2-butanones, demonstrating the potential of advanced synthetic strategies for this class of compounds.

Wittig Strategies

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to create a carbon-carbon double bond. libretexts.orgunigoa.ac.in While not a direct route to the saturated 2-Butanone, 4-methoxy-, the Wittig reaction can be employed to synthesize a key unsaturated precursor.

The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon. masterorganicchemistry.com This initially forms a zwitterionic intermediate called a betaine (B1666868), which then cyclizes to a four-membered ring intermediate, the oxaphosphetane. organic-chemistry.org This intermediate subsequently decomposes to yield the final alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of a precursor to 2-Butanone, 4-methoxy-, a potential strategy involves the reaction of 4-methoxybenzaldehyde (B44291) with a suitable phosphonium ylide, such as (1-acetonylethylidene)triphenylphosphorane. The ylide itself is typically prepared by deprotonating the corresponding phosphonium salt with a strong base. libretexts.org The resulting product would be 4-(4-methoxyphenyl)-3-buten-2-one, which can then undergo selective hydrogenation of the C=C double bond to yield the target molecule. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.orgwpmucdn.com

Hypothetical Wittig Reaction Scheme:

Ylide Formation: A phosphonium salt, such as (2-oxopropyl)triphenylphosphonium chloride, is treated with a strong base (e.g., sodium methoxide) to generate the corresponding ylide.

Olefination: The generated ylide reacts with 4-methoxybenzaldehyde.

Intermediate Formation: A betaine intermediate is formed, followed by an oxaphosphetane.

Product Formation: The oxaphosphetane collapses to form 4-(4-methoxyphenyl)-3-buten-2-one and triphenylphosphine oxide.

Aldol (B89426) Condensation Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmagritek.com It involves the reaction of an enolate ion (or an enol) with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. wikipedia.orgbyjus.com This strategy is a highly effective and common method for synthesizing 4-(4-methoxyphenyl)-3-buten-2-one, the direct precursor to 2-Butanone, 4-methoxy-. magritek.comscientific.net

The reaction is typically a crossed or mixed aldol condensation between two different carbonyl compounds: in this case, acetone and 4-methoxybenzaldehyde (p-anisaldehyde). magritek.combyjus.com Since 4-methoxybenzaldehyde has no α-hydrogens, it cannot form an enolate and can only act as the electrophilic acceptor. byjus.com Acetone, possessing acidic α-hydrogens, serves as the nucleophilic donor by forming an enolate in the presence of a base. magritek.com

Base-Catalyzed Mechanism:

Enolate Formation: A base, such as sodium hydroxide (B78521) or potassium hydroxide, abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate ion. magritek.combyjus.com

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. byjus.com

Aldol Addition Product: An alkoxide intermediate is formed, which is then protonated by a solvent (e.g., water) to yield a β-hydroxy ketone, 4-hydroxy-4-(4-methoxyphenyl)-2-butanone. byjus.comlibretexts.org

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule), often promoted by heat, to form the more stable, conjugated α,β-unsaturated ketone, 4-(4-methoxyphenyl)-3-buten-2-one. libretexts.orgorganic-chemistry.org The formation of this conjugated system is a significant driving force for the condensation step. organic-chemistry.org

The reaction can also be catalyzed by acid, proceeding through an enol intermediate. libretexts.org

Selective Hydrogenation of C=C Double Bonds in 4-Aryl-3-buten-2-ones

The final step in synthesizing 2-Butanone, 4-methoxy- from the product of the Aldol or Wittig strategies is the selective hydrogenation of the carbon-carbon double bond in 4-(4-methoxyphenyl)-3-buten-2-one, without reducing the carbonyl group. scientific.net This chemoselective reduction is a critical challenge because the addition of hydrogen to the C=C bond is generally both thermodynamically and kinetically favored over the C=O bond. acs.org

A variety of catalytic systems, both homogeneous and heterogeneous, have been developed for this purpose. rsc.org The choice of catalyst and reaction conditions is paramount to achieving high selectivity for the desired saturated ketone.

One successful approach involves a three-step telescoped flow synthesis where the final step is the reduction of the C=C bond using a platinum-on-titanium dioxide (1 wt% Pt/TiO2) catalyst. researchgate.net Another documented synthesis uses a combination of sodium borohydride (B1222165) (NaBH4) and nickel(II) chloride hexahydrate (NiCl2·6H2O) in methanol to achieve this selective hydrogenation, resulting in a 68% yield of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone from its unsaturated precursor. scientific.net

Rhodium and ruthenium-based catalysts are also effective for the selective hydrogenation of the olefinic bond in α,β-unsaturated aldehydes and ketones to produce the corresponding saturated carbonyl compounds. google.com Conversely, catalysts like Palladium on carbon (Pd/C) are highly active for hydrogenation but often lead to the reduction of both the C=C and C=O bonds, failing to produce the desired unsaturated alcohol or saturated ketone selectively. acs.orgpnnl.gov

| Catalyst System | Substrate Type | Primary Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| 1 wt% Pt/TiO₂ | 4-(4-methoxyphenyl)-3-buten-2-one | 4-(4-methoxyphenyl)butan-2-one | Effective in a continuous flow system. | researchgate.net |

| NaBH₄ / NiCl₂·6H₂O | 4-(Aryl)-3-buten-2-one | 4-(Aryl)butan-2-one | High yield (68%) reported for a substituted analog. | scientific.net |

| Rhodium / Ruthenium | α,β-Unsaturated Ketones | Saturated Ketones | Selectively saturates the olefinic bond. | google.com |

| Pd/C | α,β-Unsaturated Ketones | Saturated Alcohols | Highly active but generally shows low selectivity for the saturated ketone; C=C bond hydrogenation is highly preferred. | acs.orgpnnl.gov |

| Au/Fe₂O₃ | Unsaturated Ketones | Unsaturated Alcohols | Can partially hydrogenate ketones to unsaturated alcohols, but overall rate is low. | pnnl.gov |

| (PCNHCP)Mn(CO)₂H | α,β-Unsaturated Ketones | Saturated Ketones | Highly chemoselective for 1,4-hydrogenation of the C=C bond. | acs.org |

Electrooxidation Approaches for Related Ketones (e.g., 3-hydroxy-2-butanone from 2-butanone)

Electrochemical methods offer an alternative pathway for the functionalization of ketones. While direct electrooxidation of 2-Butanone, 4-methoxy- is not widely documented, analogous processes on related ketones provide insight into potential synthetic routes. A relevant example is the indirect electrooxidation of 2-butanone to produce an α-hydroxylated acetal, which is an intermediate for acetoin (B143602) (3-hydroxy-2-butanone). xmu.edu.cn

This process is typically carried out in a plate-and-frame electrolytic cell using graphite (B72142) plates for both the anode and cathode. xmu.edu.cn The reaction medium consists of methanol containing potassium hydroxide (KOH) as the electrolyte and potassium iodide (KI) as a catalytic mediator. xmu.edu.cn

The proposed mechanism involves the anodic generation of an active iodine species ('I+'). researchgate.net This electrophilic species then attacks the enol form of 2-butanone. researchgate.net Concurrently, methanol is reduced at the cathode to form a methoxy anion. xmu.edu.cn The subsequent reaction of these species leads to the formation of the α-hydroxylated acetal intermediate. xmu.edu.cn This intermediate can then be hydrolyzed in an acidic aqueous solution to yield the final product, acetoin. xmu.edu.cn

Optimized conditions for this specific electrooxidation have been reported to achieve a yield of 78.9% and a current efficiency of 40.1%. xmu.edu.cn

| Parameter | Value |

|---|---|

| Current Density | 40 mA·cm⁻² |

| Electrolyte Flow Rate | 6.4 cm·s⁻¹ |

| 2-Butanone Concentration | 1.75 mol·L⁻¹ |

| Electrolysis Temperature | 30 °C |

| Passed Charge | 1.5 F·mol⁻¹ |

Data sourced from the Journal of Electrochemistry. xmu.edu.cn

This electrochemical approach highlights a potential, though less conventional, strategy for introducing functionality at the α-position of a ketone, which could be adapted for derivatives of 2-butanone.

Catalytic Systems and Reaction Conditions

The efficiency and selectivity of synthetic routes toward 2-Butanone, 4-methoxy- are heavily dependent on the catalytic systems and reaction conditions employed. The choice between acid or base catalysis can direct reaction pathways, while the selection of a homogeneous or heterogeneous catalyst impacts reaction performance, product separation, and catalyst recyclability.

Role of Acid Catalysts in Methoxy Group Introduction

Acid catalysts play a crucial role in various organic transformations, including the introduction of methoxy groups, often through the formation of acetals or ethers. In reactions involving the synthesis of propylene (B89431) glycol methyl ether from methanol and propylene oxide, the type of catalyst dictates the product distribution. Acidic catalysts, such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃), predominantly yield 2-methoxy-1-propanol, whereas basic catalysts lead to the formation of 1-methoxy-2-propanol. researchgate.net This demonstrates the ability of acid catalysts to control the regioselectivity of nucleophilic attack by methanol.

In the context of ketones, acid catalysis is fundamental for the formation of acetals (or ketals). For instance, the synthesis of 4,4-dimethoxy-2-butanone, a related compound, involves the reaction of a precursor in a methanol solution containing a strong acid like concentrated sulfuric acid or hydrogen chloride gas. ncert.nic.ingoogle.com The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by methanol to form the dimethyl acetal. ncert.nic.in This process is reversible and the acetal can be hydrolyzed back to the ketone using aqueous mineral acids. ncert.nic.in

Investigation of Homogeneous vs. Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts are employed in the synthesis of ketones and their precursors, with each type offering distinct advantages and disadvantages. chemistnotes.comchemguide.co.uk

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. fiveable.melibretexts.org This allows for high interaction between the catalyst and reactants, often leading to milder reaction conditions, higher activity, and greater selectivity due to well-defined, tunable active sites. chemistnotes.comfiveable.me Examples include transition metal complexes like Wilkinson's catalyst used for hydrogenation. chemistnotes.com However, a significant drawback of homogeneous catalysis is the often difficult and expensive separation of the catalyst from the reaction products, which complicates recycling. ethz.ch

Heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. chemguide.co.uklibretexts.org This configuration offers the major advantage of straightforward catalyst separation through simple filtration, which facilitates easy recycling and makes them suitable for continuous flow processes. researchgate.netethz.ch Examples include metals like platinum or palladium supported on solid materials such as carbon, titanium dioxide, or alumina. researchgate.netfiveable.me However, heterogeneous catalysts may require harsher reaction conditions (higher temperatures and pressures) and can have lower selectivity due to the presence of various types of active sites on the catalyst surface. fiveable.meethz.ch Diffusivity and heat transfer can also become limiting factors. ethz.ch

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Same phase as reactants. fiveable.me | Different phase from reactants. fiveable.me |

| Reaction Conditions | Generally milder temperatures and pressures. ethz.ch | Often require higher temperatures and pressures. fiveable.me |

| Selectivity | High, due to well-defined and tunable active sites. ethz.ch | Often lower, due to multiple types of active sites. ethz.ch |

| Activity | High, due to molecular dispersion. chemistnotes.com | Dependent on surface area and active site accessibility. fiveable.me |

| Catalyst Separation | Difficult and often expensive. ethz.ch | Easy (e.g., filtration). ethz.ch |

| Recycling | Difficult and expensive. ethz.ch | Generally straightforward. ethz.ch |

| Mechanism Understanding | Often well-understood. ethz.ch | More complex and less understood. ethz.ch |

In the synthesis of 2-Butanone, 4-methoxy-, heterogeneous catalysts are frequently preferred for the hydrogenation step due to their ease of separation and suitability for industrial-scale or continuous flow production. researchgate.net

Solvent Effects in Hydrogenation and Related Reactions

The choice of solvent can profoundly influence the rate and selectivity of catalytic hydrogenation reactions involving ketones. While specific studies on 2-Butanone, 4-methoxy- are not extensively detailed in the available literature, the principles governing solvent effects can be understood by examining related ketone hydrogenations. Solvents can alter reaction outcomes by influencing mass transfer rates, reaction kinetics, adsorption properties of reactants and intermediates on the catalyst surface, and the stability of transition states. digitellinc.comumn.edu

In the hydrogenation of ketones, solvents can impact the selectivity between the reduction of the carbonyl group versus other functional groups that may be present in the molecule. For instance, in the hydrogenation of 4-phenyl-2-butanone over Platinum (Pt) based catalysts, the solvent was observed to impact the selectivity between the hydrogenation of the ketone's carbonyl group and the aromatic ring. whiterose.ac.uk Alkanes as solvents tended to favor the hydrogenation of the aromatic ring, while aromatic and alcohol solvents led to the preferential hydrogenation of the carbonyl group. whiterose.ac.ukqub.ac.uk This effect is often related to the competition for active sites on the catalyst surface between the solvent and the substrate. whiterose.ac.uk

The polarity of the solvent also plays a critical role. For a Pd/Al2O3 catalyst, solvent polarity was shown to have a dramatic influence on the reaction rate during the hydrogenation of an unsaturated ketone, with the highest rates observed in mixtures of methanol and acetic acid. qub.ac.uk The interaction between the solvent and the catalyst surface can destabilize or stabilize key adsorbed species and transition states, thereby altering the reaction's free energy barrier. digitellinc.com For example, in the hydrogenation of benzaldehyde (B42025) over a Palladium (Pd) catalyst, solvents that most destabilize the sorbed hydrogen lead to the lowest reaction free energy barrier and the highest rate. digitellinc.com

The complex interplay of these factors is highlighted in the liquid-phase hydrogenation of 2-butanone over a Ruthenium/Silicon dioxide (Ru/SiO₂) catalyst, where varying the ratio of water to isopropyl alcohol as the solvent resulted in complex rate behavior, attributed to a combination of mass transfer and chemical effects. umn.edu For 2-Butanone, 4-methoxy-, it can be inferred that both polar protic solvents (like alcohols) and polar aprotic solvents could influence the rate of its formation via hydrogenation of a precursor, depending on the catalyst and specific reaction conditions.

| Solvent Class | Predominant Reaction Pathway | Plausible Rationale |

|---|---|---|

| Alkanes (e.g., Heptane) | Aromatic Ring Hydrogenation | Less competition for interfacial active sites where carbonyl hydrogenation is thought to occur. |

| Aromatics (e.g., Toluene) | Carbonyl Hydrogenation | Competitive adsorption on metal sites disfavors ring hydrogenation. |

| Alcohols (e.g., Methanol) | Carbonyl Hydrogenation | Strong interaction with the catalyst support and potential to facilitate proton transfer. |

Supercritical Fluid Synthesis Environments

Supercritical fluids (SCFs), substances at a temperature and pressure above their critical point, offer a unique environment for chemical synthesis. wikipedia.org Supercritical carbon dioxide (scCO₂) is a particularly attractive medium as it is non-toxic, non-flammable, inexpensive, and environmentally benign. researchgate.net SCFs exhibit properties intermediate between those of a liquid and a gas; they have liquid-like densities and solvating power, combined with gas-like viscosity and diffusivity. wikipedia.orgresearchgate.net These properties can lead to enhanced reaction rates by overcoming mass transfer limitations. wikipedia.orgrsc.org

Gaseous reagents like hydrogen are completely miscible with SCFs, which can create a single homogeneous phase containing the substrate, hydrogen, and a catalyst, potentially offering a significant rate advantage for hydrogenation reactions over conventional multiphase systems. rsc.org The properties of a supercritical fluid can be "fine-tuned" by making small changes in pressure or temperature, which results in large changes in density, allowing for control over the reaction environment. wikipedia.org

While direct synthesis of 2-Butanone, 4-methoxy- in supercritical fluids is not prominently documented, the synthesis of the related compound 4-hydroxy-2-butanone (B42824) via the aldol condensation of acetone and formaldehyde (B43269) in supercritical water has been investigated. nih.govacs.orgresearchgate.net This process was found to be fast and high-yielding without the need for an external catalyst. nih.govresearchgate.net The studies noted that formic acid, generated from the self-disproportionation of formaldehyde under supercritical conditions, acted as an in-situ catalyst. nih.govacs.orgresearchgate.net This demonstrates the potential of supercritical environments to not only enhance reaction rates but also to alter reaction pathways, potentially enabling catalyst-free synthesis routes. Given these advantages, a supercritical fluid environment could be a promising alternative for the synthesis of 2-Butanone, 4-methoxy-, for instance, through the hydrogenation of a suitable precursor in scCO₂.

Mechanistic Studies of Formation

Elucidation of Reaction Intermediates

Understanding the reaction intermediates formed during a synthesis is crucial for elucidating the reaction mechanism. A plausible synthetic route to 4-aryl-2-butanones involves a two-step process: first, the formation of a 4-aryl-3-buten-2-one intermediate, followed by the selective hydrogenation of the carbon-carbon double bond. acs.org By analogy, a potential synthesis of 2-Butanone, 4-methoxy- could proceed through a similar pathway, likely involving an unsaturated ketone intermediate.

Reaction intermediates are often highly reactive, short-lived, and present in low concentrations, making their direct observation challenging. nih.gov Trapping experiments are a powerful tool for identifying such species. nih.gov In ketogenesis, the biological synthesis of ketone bodies, the process begins with two acetyl-CoA molecules reacting to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govlibretexts.org This HMG-CoA is a key intermediate that can then be cleaved to produce the ketone body acetoacetate. libretexts.org While an abiotic synthesis, the formation of 2-Butanone, 4-methoxy- would similarly proceed through a series of discrete intermediates whose structures would depend on the specific reactants and catalysts employed. For example, in phosphine-catalyzed reactions of cyclopropyl (B3062369) ketones, zwitterionic and enolate intermediates have been proposed based on mechanistic studies. rsc.org

Kinetic Modeling of Synthetic Processes

Kinetic modeling is a powerful tool for understanding and optimizing synthetic processes. By developing a mathematical model that describes the rates of the elementary steps in a reaction, one can predict the yield of products and by-products under various conditions.

For the synthesis of 4-hydroxy-2-butanone in supercritical water, a mechanism-based detailed chemical kinetics model was developed. researchgate.net This model accounted for the formation of formic acid from formaldehyde, which then catalyzed the main reactions. The model successfully described the system both under supercritical conditions and in the high-temperature liquid phase, yielding activation energies of 97.5 ± 3.5 kJ/mol for the formation of 4-hydroxy-2-butanone and 120.6 ± 5.8 kJ/mol for its subsequent dehydration. researchgate.net

Similarly, a rigorous kinetic model was presented for the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst. researchgate.net This model determined that a two-site mechanism was most appropriate, describing the hydrogenation of the aromatic ring on platinum sites and the hydrogenation of the ketone group at the platinum-titania interface. researchgate.net The model also quantified the strong impact of the solvent on the rate of aromatic hydrogenation. researchgate.net For the synthesis of 2-Butanone, 4-methoxy-, a similar approach could be used to develop a kinetic model, which would be invaluable for process optimization, reactor design, and scaling up production.

| Reaction | Condition | Activation Energy (Ea) |

|---|---|---|

| 4-hydroxy-2-butanone Formation | Supercritical/High-Temp Water | 97.5 ± 3.5 kJ/mol |

| 4-hydroxy-2-butanone Dehydration | Supercritical/High-Temp Water | 120.6 ± 5.8 kJ/mol |

Side Reactions and By-product Formation during Synthesis

In most chemical syntheses, side reactions compete with the main reaction, leading to the formation of by-products. Identifying and understanding these side reactions is essential for maximizing the yield and purity of the desired product.

In the supercritical synthesis of 4-hydroxy-2-butanone from acetone and formaldehyde, several side reactions involving formaldehyde were identified. nih.govsemanticscholar.org These included the self-disproportionation of formaldehyde (Cannizzaro reaction) to produce formic acid and methanol, and the cross-disproportionation of formaldehyde and formic acid. nih.gov The formic acid produced, while catalytic for the main reaction, also participates in its own consumption pathway. nih.govresearchgate.net Depending on the starting materials for 2-Butanone, 4-methoxy-, different side reactions would be anticipated. For instance, if an aldol-type reaction is employed, self-condensation of the starting ketone or aldehyde could occur. If hydrogenation of an unsaturated precursor is the final step, over-hydrogenation of other functional groups or hydrogenolysis (cleavage of C-O bonds) could be potential side reactions.

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT studies of related compounds)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. semanticscholar.orgresearchgate.net DFT calculations can provide detailed information about the energetics of a reaction pathway, including the structures and energies of reactants, products, transition states, and intermediates. researchgate.net

Ketonic Decarboxylation: Studies have shown that the mechanism involving a β-keto acid intermediate is kinetically favored over a concerted mechanism. semanticscholar.org

Asymmetric Synthesis: Computational tools helped elucidate the mechanism for the organocatalyzed synthesis of the Wieland-Miescher ketone, revealing how the catalyst lowers the reaction barrier and determines stereoselectivity. researchgate.net

Photochemical Reactions: The mechanism of the unimolecular elimination of 2-pentanone (a Norrish Type II reaction) was studied, confirming that the reaction proceeds through a six-membered cyclic transition state involving the abstraction of a γ-hydrogen by the carbonyl oxygen.

Autoignition: The unimolecular reactions of key radical intermediates in the autoignition of 2-butanone have been studied computationally to understand its combustion chemistry. nih.gov

These examples demonstrate that DFT can be used to map out potential energy surfaces, compare the feasibility of different proposed mechanisms, understand the origin of selectivity, and predict kinetic parameters. semanticscholar.orgresearchgate.netsmu.edu A similar computational investigation into the synthesis of 2-Butanone, 4-methoxy- could provide profound insights into its formation mechanism.

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Butanone, 4 Methoxy

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to elucidating the precise chemical structure and purity of 2-Butanone (B6335102), 4-methoxy-. Each technique offers unique information, and together they provide a complete spectroscopic profile of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 2-Butanone, 4-methoxy-. The ¹H and ¹³C NMR spectra provide distinct signals corresponding to the chemically non-equivalent nuclei in the molecule.

¹H NMR: The proton NMR spectrum of 2-Butanone, 4-methoxy- displays four unique signals, consistent with its four distinct proton environments. The singlet at 2.16 ppm corresponds to the three protons of the acetyl methyl group (CH₃-C=O). The singlet at 3.33 ppm is assigned to the three protons of the methoxy (B1213986) group (-OCH₃). The spectrum also features two triplets: one at 2.74 ppm, corresponding to the methylene (B1212753) group adjacent to the carbonyl group (C=O-CH₂-), and another at 3.63 ppm for the methylene group adjacent to the ether oxygen (-O-CH₂-). The triplet splitting pattern for the methylene groups arises from the coupling with each other.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing at approximately 207.7 ppm. The acetyl methyl carbon gives a signal at 30.0 ppm, while the methoxy carbon resonates at 58.7 ppm. The two methylene carbons are found at 45.7 ppm (adjacent to the carbonyl) and 68.3 ppm (adjacent to the oxygen). guidechem.com

Interactive ¹H NMR Data Table for 2-Butanone, 4-methoxy-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.16 | Singlet | 3H | CH₃-C=O |

| 2.74 | Triplet | 2H | -C(=O)-CH₂- |

| 3.33 | Singlet | 3H | -OCH₃ |

| 3.63 | Triplet | 2H | -CH₂-O- |

Interactive ¹³C NMR Data Table for 2-Butanone, 4-methoxy-

| Chemical Shift (ppm) | Assignment |

| 30.0 | C H₃-C=O |

| 45.7 | -C(=O)-C H₂- |

| 58.7 | -OC H₃ |

| 68.3 | -C H₂-O- |

| 207.7 | >C =O |

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-Butanone, 4-methoxy- (analyzed as a liquid film) shows several characteristic absorption bands. chemicalbook.com A very strong and sharp peak is observed at approximately 1718 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. The spectrum also displays C-H stretching vibrations from the methyl and methylene groups in the 2877-2927 cm⁻¹ region. A prominent C-O (ether) stretching band is visible around 1120 cm⁻¹.

Interactive FT-IR Data Table for 2-Butanone, 4-methoxy-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2927, 2877 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1718 | C=O Stretch | Ketone |

| 1440, 1367 | C-H Bend | Alkyl (CH₃, CH₂) |

| 1120 | C-O Stretch | Ether |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. The Raman spectrum of 2-Butanone, 4-methoxy- features a strong band for the C=O stretch at 1713 cm⁻¹, slightly different from the IR frequency. The C-H stretching modes are observed between 2828 cm⁻¹ and 2971 cm⁻¹. Other significant signals include a C-H bending vibration at 1420 cm⁻¹ and various fingerprint region signals at 844, 595, and 471 cm⁻¹.

Interactive Raman Spectroscopy Data Table for 2-Butanone, 4-methoxy-

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 2971, 2933, 2828 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1713 | C=O Stretch | Ketone |

| 1420 | C-H Bend | Alkyl (CH₃, CH₂) |

| 844, 595, 471 | Skeletal Vibrations | Fingerprint Region |

UV-Visible spectroscopy provides information about electronic transitions within a molecule. Aliphatic ketones like 2-Butanone, 4-methoxy- typically exhibit a weak absorption band corresponding to the n→π* electronic transition of the carbonyl group. This transition is formally forbidden and thus has a low molar absorptivity. While expected to absorb in the 270-290 nm range, specific experimental UV-Visible spectral data for 2-Butanone, 4-methoxy- is not widely reported in scientific literature.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it is also highly effective for separation, identification, and purity assessment of volatile compounds.

The electron ionization (EI) mass spectrum of 2-Butanone, 4-methoxy- shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 102, which corresponds to its molecular weight (C₅H₁₀O₂). nist.govnist.gov The fragmentation pattern provides valuable structural information. The most abundant fragment, or base peak, is observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another significant peak appears at m/z 45, which is attributed to the [CH₂OCH₃]⁺ fragment. A key fragmentation involves McLafferty rearrangement, leading to a peak at m/z 58. The fragment at m/z 87 corresponds to the loss of a methyl group ([M-15]⁺). nih.gov

Interactive Mass Spectrometry Fragmentation Data for 2-Butanone, 4-methoxy-

| m/z | Proposed Fragment Ion | Relative Intensity |

| 102 | [C₅H₁₀O₂]⁺ (Molecular Ion) | Low |

| 87 | [M - CH₃]⁺ | Moderate |

| 58 | [C₃H₆O]⁺ (McLafferty Rearrangement) | Moderate |

| 45 | [C₂H₅O]⁺ | High |

| 43 | [C₂H₃O]⁺ (Base Peak) | Very High |

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling serve as powerful complements to experimental spectroscopic data. Methods such as Density Functional Theory (DFT) can be employed to predict the molecular structure, vibrational frequencies, and NMR chemical shifts of 2-Butanone, 4-methoxy-.

Such computational studies would typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Frequency Calculations: Predicting the IR and Raman spectra by calculating the vibrational modes. This can aid in the assignment of experimental bands.

NMR Calculations: Predicting ¹H and ¹³C chemical shifts, which can help confirm structural assignments made from experimental spectra.

Molecular Orbital Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic properties and reactivity.

Density Functional Theory (DFT) Calculations for Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. researchgate.net For compounds like 2-Butanone, 4-methoxy-, DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. nih.govresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. epstem.net The resulting optimized structure provides foundational data for bond lengths, bond angles, and dihedral angles. researchgate.net From this stable geometry, a wide range of electronic properties can be calculated to describe the molecule's behavior. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. edu.krd A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide insight into various aspects of its chemical behavior. nih.govresearchgate.net

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." edu.krd It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. nih.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.01 |

| LUMO Energy | ELUMO | -1.05 |

| Energy Gap | ΔE | 4.96 |

| Chemical Potential | μ | -3.53 |

| Global Hardness | η | 2.48 |

| Global Softness | S | 0.40 |

| Electrophilicity Index | ω | 2.51 |

Data for 4-(6-methoxy-2-naphthyl)-2-butanone, presented for illustrative purposes. nih.gov

DFT calculations are a reliable method for predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies often show good agreement with experimental data, though they are typically scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net This computational approach allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra, aiding in the structural confirmation of the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.netchemrxiv.org It is a 3D map of the electrostatic potential plotted on the molecule's electron density surface, illustrating the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. ymerdigital.com

The MESP map is color-coded to represent different potential values:

Red regions indicate the most negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on oxygen atoms). These sites are attractive to electrophiles. ymerdigital.com

Blue regions indicate the most positive electrostatic potential, found in electron-deficient areas (e.g., around hydrogen atoms). These sites are susceptible to nucleophilic attack. ymerdigital.com

Green regions represent areas of neutral or near-zero potential. ymerdigital.com

For a molecule like 2-Butanone, 4-methoxy-, the MESP surface would be expected to show significant negative potential around the carbonyl and ether oxygen atoms, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netymerdigital.com This analysis provides a visual representation of how the molecule will interact with other charged or polar species. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interaction among orbitals. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, core pairs, and bonding orbitals. wisc.edu This method is particularly effective for analyzing charge delocalization and hyperconjugative interactions within a molecule. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uba.ar The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule due to electron delocalization. nih.gov

For 2-Butanone, 4-methoxy-, important interactions would likely include:

n → π interactions:* Delocalization of lone pair electrons (n) from the oxygen atoms into the antibonding orbital (π*) of the carbonyl group.

σ → σ interactions:* Delocalization from a filled sigma bonding orbital into an empty sigma antibonding orbital.

The following table shows representative NBO analysis data for 4-methoxy-4-methyl-2-pentanone, illustrating the types of interactions and their stabilization energies. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(6) | σ(C(1)-C(2)) | 1.12 |

| LP(2) O(6) | π(C(4)-O(5)) | 1.58 |

| LP(1) O(5) | σ(C(2)-C(4)) | 1.83 |

| LP(2) O(5) | σ(C(4)-C(7)) | 5.88 |

| σ(C(1)-H(10)) | σ*(C(2)-C(4)) | 1.08 |

Data for 4-methoxy-4-methyl-2-pentanone, presented for illustrative purposes. LP denotes a lone pair. researchgate.net

Conformational Analysis and Stability Studies

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds and determining their relative stabilities. ufms.br For a flexible molecule like 2-Butanone, 4-methoxy-, multiple conformers can exist due to rotation around the C-C and C-O single bonds.

Computational methods can be used to explore the potential energy surface (PES) of the molecule to locate these stable conformers, which correspond to energy minima. nih.gov Studies on the parent molecule, 2-butanone, have shown the existence of three distinct stable minima. nih.gov The introduction of the 4-methoxy group would increase the complexity of the PES. The relative stability of the conformers of 2-Butanone, 4-methoxy- would be governed by a balance of steric hindrance between bulky groups and stabilizing electronic interactions, such as hyperconjugation. uba.ar

Solvent Effects in Theoretical Calculations

Chemical reactions and spectroscopic measurements are often performed in a solvent, which can significantly influence a molecule's properties and reactivity. manchester.ac.uk Theoretical calculations can account for these environmental effects using various solvent models. One of the most common is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. redalyc.orgresearchgate.net

By performing calculations in the gas phase and in different solvents, it is possible to predict how properties like the HOMO-LUMO gap, dipole moment, and conformational stability change in response to the solvent's polarity. redalyc.org For instance, polar solvents tend to stabilize more polar conformers and can alter the energies of molecular orbitals, thereby affecting the molecule's electronic spectrum and reactivity. redalyc.orgscilit.com Understanding these solvent effects is crucial for accurately modeling chemical processes in solution. researchgate.netuba.ar

Prediction of Activity Spectra for Substances (PASS) for Biological Effects

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a chemical compound based on its structural formula. nih.govbmc-rm.org This in silico method compares the structure of a query molecule to the structures of over a million known biologically active compounds in its database. bmc-rm.org The underlying principle is that the biological activity of a compound is a function of its chemical structure. nih.gov

The PASS software generates a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. nih.govbmc-rm.org For each predicted activity, the program provides two probabilities:

Pa (Probability to be Active): The likelihood that the compound exhibits the specified activity.

Pi (Probability to be Inactive): The likelihood that the compound does not exhibit the specified activity.

These predictions are based on a Bayesian approach. genexplain.com Generally, activities with a Pa value greater than the Pi value are considered probable for the compound . genexplain.com A Pa value greater than 0.7 suggests a high probability of observing the activity in experimental studies, while a Pa between 0.5 and 0.7 indicates a moderate probability. researchgate.net The average accuracy of PASS predictions is reported to be around 95%. nih.gov

This computational screening allows researchers to identify the most promising avenues for pharmacological research and to flag potentially harmful molecules at an early stage of drug discovery. bmc-rm.org

A specific PASS analysis for the compound 2-Butanone, 4-methoxy- was not found in the reviewed scientific literature. While the PASS methodology has been applied to other butanone derivatives, such as Nabumetone, to estimate biological and toxic effects, dedicated research predicting the activity spectrum for 2-Butanone, 4-methoxy- is not publicly available. nih.gov Therefore, a data table of predicted biological effects for this specific compound cannot be provided at this time.

Applications of 2 Butanone, 4 Methoxy in Chemical Synthesis and Materials Science

Intermediate in Organic Synthesis

As a crucial intermediate, 2-Butanone (B6335102), 4-methoxy- and its related structures are foundational in synthesizing a wide array of more complex chemical products.

Building Block for Complex Molecules

The role of methoxy (B1213986) butanones as building blocks is well-established in organic chemistry. Their stability and reactivity are leveraged to construct intricate molecules efficiently. chemimpex.com A notable example is the related compound 4,4-dimethoxy-2-butanone (B155242), which is recognized as an interesting 1,3-dielectrophilic three-carbon building block. crimsonpublishers.comcrimsonpublishers.com This characteristic is exploited in the synthesis of various five- and six-membered heterocycles and aromatic compounds. crimsonpublishers.comcrimsonpublishers.com Similarly, 4-(4-methoxyphenyl)-2-butanone (B1665111) is considered a valuable building block for creating complex molecules essential for new materials and compounds. chemimpex.com The bifunctional nature of 2-Butanone, 4-methoxy-, containing both ketone and ether functionalities, allows it to be a precursor in the synthesis of various functionalized molecules.

Precursor for Pharmaceuticals and Agrochemicals

Methoxy-substituted butanones are significant precursors in the pharmaceutical and agrochemical industries. 2-Butanone, 4-methoxy- is utilized in the production of both pharmaceuticals and agrochemicals.

Highlighting the potential of this chemical family, related compounds show significant applications:

4-(4-methoxyphenyl)-2-butanone serves as a pharmaceutical intermediate. chemimpex.comchemicalbook.com Research has indicated its potential in topical anti-aging applications and in vitro effectiveness against certain leukemia cells. biosynth.com

4,4-dimethoxy-2-butanone is a key intermediate in the synthesis of the antiretroviral drug Nevirapine and is also used to produce highly efficient, low-toxicity herbicides. guidechem.com

These examples underscore the importance of the methoxy butanone framework in developing new medications and crop protection agents.

Synthesis of Alcohols, Ketones, and Amides

The ketone group in 2-Butanone, 4-methoxy- is amenable to various transformations, including reduction to form alcohols. ncert.nic.in A specific example from a related compound, 4,4-dimethoxy-2-butanone, demonstrates this conversion. Through the action of the yeast Yamadazyma farinosa, it can be reduced to produce (R)-4,4-dimethoxy-2-butanol, a chiral alcohol, which is a precursor for synthesizing specific diols. elsevierpure.com

While the direct synthesis of other ketones or amides from 2-Butanone, 4-methoxy- is not extensively detailed, the fundamental principles of organic chemistry allow for such transformations. For instance, palladium-catalyzed reactions like the Heck coupling can be used to synthesize various aryl-substituted butanones. researchgate.net

Role in the Synthesis of Specific Aromatic Compounds (e.g., derivatives of 4-(4-methoxyphenyl)-2-butanone)

Methoxy butanones are particularly useful in the synthesis of aromatic compounds. The compound 4,4-dimethoxy-2-butanone serves as a prime example of this application. It has been shown to react with various reagents to yield a range of aromatic structures. crimsonpublishers.com For instance, its reaction with allyl magnesium chloride can produce toluene, while its reaction with benzyl (B1604629) magnesium chloride yields 2-methylnaphthalene. crimsonpublishers.comcrimsonpublishers.com

Detailed Synthesis of Aromatic Compounds from 4,4-dimethoxy-2-butanone

| Starting Reagent | Product | Yield |

|---|---|---|

| Allyl Magnesium Chloride | Toluene | 63% |

| Benzyl Magnesium Chloride | 2-Methylnaphthalene | 53% |

| Phenyl Acetonitrile | 1-Methyl-4-cyanonaphthalene | 61% |

| Crotyl Bromide | o-Xylene | 32% |

This table is based on data from reactions involving 4,4-dimethoxy-2-butanone as a building block. crimsonpublishers.comcrimsonpublishers.com

Furthermore, palladium-catalyzed tandem reactions have been developed for the synthesis of 4,4-diaryl-2-butanones, which are derivatives of the 4-(4-methoxyphenyl)-2-butanone structure. researchgate.net

Materials Science Applications

The utility of methoxy butanone structures extends into the field of materials science, where they contribute to the development of polymers and resins with tailored characteristics.

Production of Polymers and Resins with Specific Properties

The compound 4-(4-methoxyphenyl)-2-butanone is utilized in the production of polymers and resins, contributing to the advancement of materials that require specific properties such as durability and flexibility. chemimpex.com Another related compound, 4-Methoxy Acetophenone, is used as a reactive intermediate in making specialty polymers and resins, where it can enhance heat resistance and mechanical strength for high-performance applications in the automotive and electronics industries. vinatiorganics.com These applications demonstrate the role of such chemical structures in creating advanced materials.

Development of Nonlinear Optical (NLO) Materials (via related methoxy-substituted compounds)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an electric field, such as that from a high-intensity laser. This property is crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The development of organic NLO materials has garnered significant interest due to their potentially large nonlinearities, fast response times, and the ability to tailor their properties through molecular engineering.

While 2-Butanone, 4-methoxy- has not been extensively studied as a primary component of NLO materials, the broader class of methoxy-substituted organic compounds has shown considerable promise in this field. The methoxy group (-OCH₃) is a well-known electron-donating group. When attached to a π-conjugated system, it can enhance the second-order NLO response of a molecule. This is a key principle in the design of NLO chromophores, which typically consist of a π-electron bridge connecting an electron-donating group and an electron-accepting group.

Research into related methoxy-substituted ketones and other aromatic compounds has demonstrated the effectiveness of this molecular design strategy. For instance, studies on chalcone (B49325) derivatives, which feature a ketone functionality within a conjugated system, have shown that the presence and position of methoxy groups can significantly influence the NLO properties. The methoxy group's ability to push electron density through the π-system increases the molecule's hyperpolarizability, a measure of its NLO activity.

Although 2-Butanone, 4-methoxy- itself lacks the extensive π-conjugation typically associated with high-performance NLO materials, it could potentially serve as a precursor or a building block in the synthesis of more complex NLO-active molecules. The ketone functionality allows for a variety of chemical transformations, such as aldol (B89426) condensations or Knoevenagel reactions, which could be employed to extend the conjugation and incorporate suitable electron-accepting groups, thereby creating a molecule with the desired electronic asymmetry for NLO applications.

The following table summarizes the key molecular features that are generally sought after in the design of second-order NLO materials and how a molecule derived from 2-Butanone, 4-methoxy- could potentially incorporate them.

| Desired NLO Property | Molecular Feature | Potential Role of 2-Butanone, 4-methoxy- |

| High Hyperpolarizability | Electron Donor-π-Acceptor (D-π-A) Structure | The methoxy group can act as a weak electron donor. The butanone backbone can be chemically modified to introduce a π-conjugated bridge and an electron-accepting group. |

| Asymmetric Molecular Structure | Non-centrosymmetric crystal packing | The overall molecular shape and functional groups of a synthesized NLO chromophore would influence its solid-state packing. |

| Optical Transparency | Wide transparency window in the visible and near-infrared regions | The final molecular structure would determine the absorption spectrum. Modification of the conjugation length can be used to tune the transparency. |

| Thermal and Chemical Stability | Robust molecular framework | The stability of any NLO material derived from 2-Butanone, 4-methoxy- would depend on the final molecular structure and the strength of its chemical bonds. |

Role as a Solvent in Chemical Processes

The molecular structure of 2-Butanone, 4-methoxy-—a ketone with a terminal methoxy group—suggests its utility as a polar aprotic solvent. Ketones as a class are widely used as industrial solvents due to their ability to dissolve a broad range of organic compounds and polymers. The presence of the ether linkage in 2-Butanone, 4-methoxy- is expected to further enhance its solvating power for certain substances and modify its physical properties, such as boiling point and viscosity, compared to simple ketones like 2-butanone (methyl ethyl ketone, MEK).

While specific, documented industrial-scale applications of 2-Butanone, 4-methoxy- as a solvent are not widespread in publicly available literature, its properties and the applications of its structural analogs provide a strong indication of its potential uses. For example, its close relative, 4-ethoxy-2-butanone, is known to be used as a solvent in organic synthesis. Similarly, other ketones are staple solvents in the formulation of paints, coatings, adhesives, and inks.

The utility of 2-Butanone, 4-methoxy- as a solvent can be inferred from its physicochemical properties. The carbonyl group and the ether oxygen atom can act as hydrogen bond acceptors, allowing it to dissolve moderately polar compounds. Its alkyl backbone provides compatibility with less polar substances. A related compound, 4-(4-methoxyphenyl)-2-butanone, finds use in the production of polymers and resins, a role that often involves acting as a solvent or a plasticizer for the polymer matrix chemimpex.com.

The table below outlines some of the key solvent properties of 2-Butanone, 4-methoxy- and compares them to the well-known industrial solvent, 2-Butanone (MEK).

| Property | 2-Butanone, 4-methoxy- | 2-Butanone (MEK) | Significance as a Solvent |

| Molecular Formula | C₅H₁₀O₂ | C₄H₈O | The presence of an additional oxygen atom in 2-Butanone, 4-methoxy- increases its polarity. |

| Molecular Weight | 102.13 g/mol | 72.11 g/mol | The higher molecular weight contributes to a higher boiling point and lower volatility. |

| Boiling Point | approx. 140-150°C | 79.6°C | A higher boiling point makes it suitable for reactions requiring elevated temperatures and results in a slower evaporation rate, which is advantageous in coating applications. |

| Polarity | Polar aprotic | Polar aprotic | Both can dissolve a range of polar and nonpolar solutes. The ether linkage in 2-Butanone, 4-methoxy- may offer preferential solubility for certain compounds. |

| Functional Groups | Ketone, Ether | Ketone | The dual functionality of 2-Butanone, 4-methoxy- can influence its solvation characteristics. |

Given these properties, 2-Butanone, 4-methoxy- could be a suitable solvent for a variety of applications, including:

Coatings and Resins: Its slow evaporation rate and good solvency for polymers would make it a useful component in the formulation of paints, lacquers, and other surface coatings.

Organic Synthesis: It could serve as a reaction medium for a range of organic reactions, particularly those that benefit from a polar aprotic environment and a moderately high boiling point.

Cleaning and Degreasing: Like other ketones, it would be expected to be an effective solvent for oils, greases, and other contaminants.

Extraction Processes: Its solvent properties could be harnessed for the extraction of natural products or in other separation processes.

Environmental Considerations and Analytical Methodologies for Detection and Quantification

Detection and Quantification Techniques

A variety of analytical techniques can be employed for the detection and quantification of "2-Butanone, 4-methoxy-" in different matrices. The choice of method often depends on the sample complexity, the required sensitivity, and the analytical instrumentation available.

Gas chromatography (GC) is a well-suited technique for the analysis of volatile and semi-volatile compounds like "2-Butanone, 4-methoxy-". Due to the presence of both a ketone and an ether functional group, this compound is considered polar. Therefore, the selection of an appropriate GC column is critical for achieving good chromatographic separation.

For the analysis of polar compounds, columns with polar stationary phases are typically used. These stationary phases interact more strongly with polar analytes, leading to better resolution from non-polar components in a mixture.

Table 1: Recommended GC Columns for the Analysis of Polar Compounds like "2-Butanone, 4-methoxy-"

| Stationary Phase Type | Common Trade Names | Characteristics |

| Polyethylene Glycol (PEG) | Carbowax, DB-WAX | High polarity, suitable for the analysis of alcohols, ethers, and ketones. |

| Cyanopropylphenyl Polysiloxane | DB-225, OV-225 | Intermediate to high polarity, effective for separating compounds with different polarities. |

The operating conditions of the GC system, including injector temperature, oven temperature program, and carrier gas flow rate, need to be optimized to achieve the desired separation efficiency and analysis time. A flame ionization detector (FID) is a common and sensitive detector for organic compounds like "2-Butanone, 4-methoxy-".

Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful tool for both the separation and identification of "2-Butanone, 4-methoxy-" in complex environmental and biological samples. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification.

The mass spectrum of "2-Butanone, 4-methoxy-" is available in public databases such as the NIST WebBook. This spectral information is crucial for confirming the presence of the compound in a sample by comparing the acquired mass spectrum with the reference spectrum. In environmental analysis, GC-MS can be used to detect "2-Butanone, 4-methoxy-" in air, water, and soil samples. For biological samples, GC-MS is a valuable technique for analyzing the compound in matrices such as urine and blood, which can be important for exposure assessment studies. For instance, a study on the chemical constituents of a plant extract successfully identified a similar compound, 2-Butanone (B6335102), 4-hydroxy-3-methyl-, using GC-MS, demonstrating the technique's applicability to complex biological matrices frontiersin.org.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique that can be used for the analysis of "2-Butanone, 4-methoxy-", particularly after derivatization. Since ketones can have low ionization efficiencies in electrospray ionization (ESI), a common ionization technique in LC-MS, derivatization is often employed to introduce a readily ionizable tag onto the molecule.

Several derivatization reagents are available for targeting the carbonyl group of ketones. These reagents react with the ketone to form a derivative that is more easily ionized, leading to enhanced detection sensitivity.

Table 2: Common Derivatization Reagents for Ketones in LC-MS Analysis

| Derivatization Reagent | Reaction Product | Ionization Mode | Reference |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Negative ESI | ddtjournal.com |

| Girard's Reagent T (GT) | Hydrazone with a quaternary ammonium (B1175870) group | Positive ESI | mdpi.com |

| 2-Hydrazinoquinoline (HQ) | Hydrazone | Positive ESI | nih.gov |

The resulting derivatized analyte can then be separated by HPLC and detected with high specificity and sensitivity using MS/MS in multiple reaction monitoring (MRM) mode. This approach is particularly useful for analyzing trace levels of "2-Butanone, 4-methoxy-" in complex matrices where high selectivity is required to minimize interferences.